[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Mechanism of Action
Target of Action
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The compound acts as a linker, connecting the E3 ligase recruiting moiety and the target protein binding moiety within a PROTAC . The flexibility of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex (E3 ligase, PROTAC, target protein), which is crucial for the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. The compound, as part of a PROTAC, facilitates the tagging of the target protein with ubiquitin, a signal for degradation, by the proteasome .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by both the E3 ligase recruiting moiety and the target protein binding moiety .
Result of Action
The result of the action of this compound, when incorporated into a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is overactive or detrimental to the cell .
Action Environment
The action of this compound, and PROTACs in general, can be influenced by various environmental factors. For example, the pH of the cellular environment can impact the stability and efficacy of the PROTAC . Additionally, factors such as temperature and the presence of other molecules can also influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-(Piperidin-1-yl)benzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: Known for its diverse pharmaceutical applications, including as calcium channel blockers and anti-inflammatory agents.
1,4-Disubstituted Piperidines: Evaluated for their antimalarial activity and selectivity against resistant strains of Plasmodium falciparum.
Uniqueness
[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions. Its ability to modulate key signaling pathways also makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDHBFFTAHYZGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-81-4 |
Source
|
Record name | [4-(piperidin-1-yl)phenyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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